molecular formula C23H26BrNO4 B14947558 1-[3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-[3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14947558
M. Wt: 460.4 g/mol
InChI Key: QGWLRKFYBIJAGV-UHFFFAOYSA-N
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Description

1-[3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl ring, methoxy and ethoxy groups, and a tetrahydroisoquinoline core. The presence of these functional groups makes it an interesting subject for research in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-[3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Bromination: Introduction of the bromine atom to the phenyl ring through electrophilic aromatic substitution.

    Methoxylation and Ethoxylation: Introduction of methoxy and ethoxy groups via nucleophilic substitution reactions.

    Propargylation: Addition of the prop-2-yn-1-yloxy group through a propargylation reaction.

    Formation of Tetrahydroisoquinoline Core: Cyclization and reduction steps to form the tetrahydroisoquinoline core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

    Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-[3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    1-[3-Bromo-5-methoxyphenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the prop-2-yn-1-yloxy group, which may affect its reactivity and biological activity.

    1-[3-Bromo-4-(prop-2-yn-1-yloxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

    1-[3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains additional methoxy groups, potentially altering its chemical and biological properties.

Properties

Molecular Formula

C23H26BrNO4

Molecular Weight

460.4 g/mol

IUPAC Name

1-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C23H26BrNO4/c1-5-10-29-23-18(24)11-16(13-21(23)26-4)22-17-14-20(28-7-3)19(27-6-2)12-15(17)8-9-25-22/h1,11-14,22,25H,6-10H2,2-4H3

InChI Key

QGWLRKFYBIJAGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C(=C3)Br)OCC#C)OC)OCC

Origin of Product

United States

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